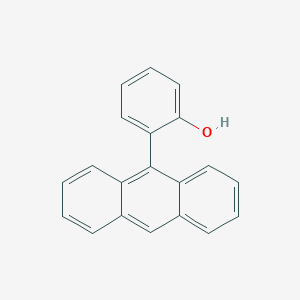
2-(Anthracen-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-9-yl)phenol: is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The phenol group attached to the anthracene core at the 9th position gives this compound unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)phenol typically involves the coupling of anthracene with phenol derivatives. One common method is the Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(Anthracen-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Chemistry: 2-(Anthracen-9-yl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .
Biology: In biological research, anthracene derivatives are studied for their potential as fluorescent probes and imaging agents. The fluorescence properties of this compound make it suitable for use in various bioimaging applications .
Medicine: While not extensively studied in medicine, anthracene derivatives have shown potential in drug delivery systems and as therapeutic agents due to their ability to intercalate with DNA .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high thermal stability and efficient blue emission make it a valuable component in these technologies .
Mechanism of Action
The mechanism of action of 2-(Anthracen-9-yl)phenol is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. In biological systems, the anthracene core can intercalate with DNA, affecting its structure and function.
Comparison with Similar Compounds
9-Phenylanthracene: Similar structure but lacks the phenol group.
9,10-Diphenylanthracene: Contains two phenyl groups attached to the anthracene core.
2-(Anthracen-9-yl)benzothiazole: Similar anthracene core with a benzothiazole group instead of phenol.
Uniqueness: 2-(Anthracen-9-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and photophysical properties. The phenol group allows for additional hydrogen bonding and interactions, making this compound versatile in various applications.
Properties
Molecular Formula |
C20H14O |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-anthracen-9-ylphenol |
InChI |
InChI=1S/C20H14O/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21H |
InChI Key |
WBUYLCDLNQVTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















